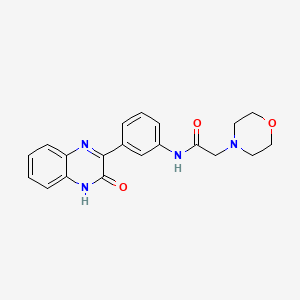
N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-morpholinoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-morpholinoacetamide, also known as HQNO, is a synthetic compound that has been extensively studied for its potential applications in the field of scientific research. HQNO is a member of the quinoline family of compounds, which have been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Scientific Research Applications
Antimalarial Activity
Research has shown that compounds similar to N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-morpholinoacetamide exhibit significant antimalarial properties. One study detailed the synthesis of related compounds, which demonstrated high activity against Plasmodium berghei infections in mice and promising activity against resistant strains of the parasite. These findings suggest potential for clinical trials in humans (Werbel et al., 1986).
Anti-Tuberculosis Activity
A study on derivatives of this compound revealed their potential in treating tuberculosis. The research involved synthesizing new compounds and assessing their anti-tuberculosis activity in vitro, indicating a promising avenue for developing new treatments (Bai et al., 2011).
Pharmacokinetic Modeling for Cancer Treatment
Research on a related compound, S 55746, has demonstrated its use as a Bcl-2 inhibitor for cancer treatment. The study used physiologically based pharmacokinetic modeling for interspecies extrapolation to predict its behavior in patients, highlighting the compound's potential in restoring apoptosis functions in cancer patients (Pierrillas et al., 2019).
Synthesis and DNA/Protein Binding Studies
Another study synthesized derivatives of this compound and explored their binding interactions with DNA and proteins. This research could inform the development of drugs with specific targeting capabilities (Raj, 2020).
Antitumor Agents
Some derivatives of the compound have been identified as potent antitumor agents. A study found that these compounds exhibited significant inhibitory activity against various tumor cell lines, making them potential candidates for cancer therapy (Chou et al., 2010).
Antimicrobial Activity
Research into analogues of this compound has indicated potential antimicrobial properties. These compounds have been tested against various fungal and bacterial strains, showing promising results compared to standard drugs (Jayadevappa et al., 2012).
Mechanism of Action
Target of Action
Quinoxaline derivatives, a class of compounds to which this molecule belongs, have been extensively studied for their biological activity . They are known to have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial properties . They have also been used in the treatment of cancerous cells, AIDS, plant viruses, and schizophrenia .
Mode of Action
Quinoxaline derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Quinoxaline derivatives are known to impact a variety of biochemical pathways due to their broad spectrum of biological activity .
Result of Action
Quinoxaline derivatives are known to have immense anticancer properties and have been experimented with in many research projects .
properties
IUPAC Name |
2-morpholin-4-yl-N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-18(13-24-8-10-27-11-9-24)21-15-5-3-4-14(12-15)19-20(26)23-17-7-2-1-6-16(17)22-19/h1-7,12H,8-11,13H2,(H,21,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFOTOMJTWZGRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-2-methyl-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2888749.png)
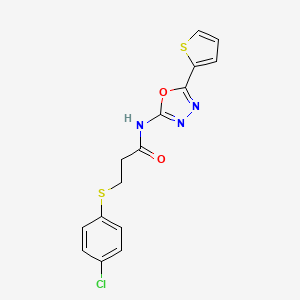
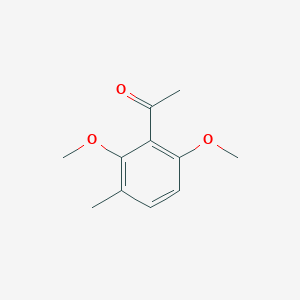
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2888754.png)
![4-(dimethylsulfamoyl)-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2888755.png)



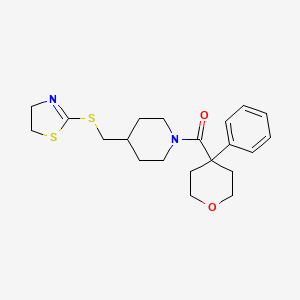
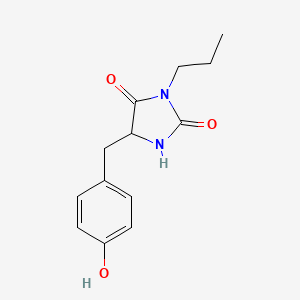
![methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate](/img/structure/B2888765.png)
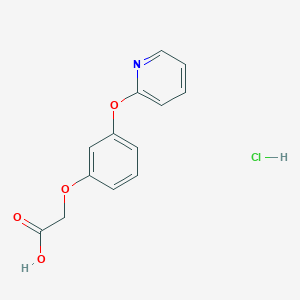
![Ethyl 5-(2-chloro-6-fluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2888771.png)
![3,4-difluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2888772.png)